molecular formula C5H4Br2N2 B13006334 5-Bromo-4-(bromomethyl)pyrimidine

5-Bromo-4-(bromomethyl)pyrimidine

Cat. No.: B13006334
M. Wt: 251.91 g/mol
InChI Key: URHOTCNLLREIPG-UHFFFAOYSA-N
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Description

5-Bromo-4-(bromomethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine atoms at positions 5 and 4-(bromomethyl) makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(bromomethyl)pyrimidine typically involves the bromination of pyrimidine derivatives. One common method is the bromination of 4-(methyl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Coupling: Formation of biaryl or styrene derivatives.

    Reduction: Formation of 4-methylpyrimidine derivatives.

Scientific Research Applications

5-Bromo-4-(bromomethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(bromomethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins or with nucleotides in DNA, leading to inhibition of enzyme activity or disruption of DNA replication . This makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(bromomethyl)pyrimidine is unique due to the presence of both bromine atoms and the bromomethyl group, which provides versatility in chemical reactions. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

5-Bromo-4-(bromomethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The bromomethyl group at position 4 enhances its reactivity and potential biological interactions. The molecular formula is C5_5H4_4Br2_2N2_2, with a molecular weight of approximately 253.92 g/mol.

Synthesis

The synthesis of this compound typically involves bromination reactions on pyrimidine derivatives. Various synthetic pathways have been developed, focusing on optimizing yields and purity. The compound can be synthesized through multi-step reactions starting from simpler pyrimidine derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-bromo-pyrimidine derivatives, including this compound. In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines, particularly K562 (human chronic myeloid leukemia) and A549 (human lung cancer) cells. The MTT assay showed that several synthesized compounds exhibited IC50_{50} values in the low micromolar range, indicating strong anti-proliferative effects .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

CompoundCell LineIC50_{50} (µM)
5cK5620.25
5eA5490.30
6gHCT1160.45

The Bcr/Abl kinase inhibitory activity was also assessed, revealing that compounds such as 5c and 5e were potent inhibitors compared to Dasatinib, a standard treatment for chronic myeloid leukemia .

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have shown promise in anti-inflammatory applications. Research indicates that some derivatives inhibit nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both critical in inflammatory processes .

Table 2: Anti-inflammatory Activity

CompoundiNOS Inhibition (IC50_{50}, µM)NF-κB Inhibition (IC50_{50}, µM)
Compound A19.0 ± 1.434.0 ± 8.5
Compound BNA90.0 ± 14.1

Case Studies

  • Case Study on Anticancer Activity : A study conducted by researchers synthesized a series of bromo-pyrimidine derivatives, including the target compound, and evaluated their effects on K562 cells using the MTT assay. The results indicated that these compounds could serve as lead candidates for developing new leukemia treatments .
  • Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of pyrimidine derivatives, noting that certain compounds significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications for conditions like rheumatoid arthritis .

Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

5-bromo-4-(bromomethyl)pyrimidine

InChI

InChI=1S/C5H4Br2N2/c6-1-5-4(7)2-8-3-9-5/h2-3H,1H2

InChI Key

URHOTCNLLREIPG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)CBr)Br

Origin of Product

United States

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